molecular formula C12H17NO4 B1658641 N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide CAS No. 61711-83-9

N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide

Cat. No.: B1658641
CAS No.: 61711-83-9
M. Wt: 239.27 g/mol
InChI Key: QELVQIVXORSOJH-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide is an organic compound with the molecular formula C12H17NO4. This compound is characterized by the presence of an acetamide group attached to a 3,5-dimethoxyphenoxyethyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide typically involves the reaction of 3,5-dimethoxyphenol with ethylene oxide to form 3,5-dimethoxyphenoxyethanol. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
  • Acetamide, N-(2,5-dimethoxyphenyl)-

Uniqueness

N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide is unique due to the presence of the 3,5-dimethoxyphenoxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can lead to variations in reactivity, solubility, and biological activity.

Properties

CAS No.

61711-83-9

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide

InChI

InChI=1S/C12H17NO4/c1-9(14)13-4-5-17-12-7-10(15-2)6-11(8-12)16-3/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

QELVQIVXORSOJH-UHFFFAOYSA-N

SMILES

CC(=O)NCCOC1=CC(=CC(=C1)OC)OC

Canonical SMILES

CC(=O)NCCOC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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